Regioisomeric Differentiation: 3- vs. 4-Substitution Alters Computed Lipophilicity (XLogP) and Solubility Predictors
A direct comparison of computed molecular descriptors between the target 3-substituted compound (CID 964705) and its 4-substituted regioisomer (CID 787667) reveals a quantifiable difference in lipophilicity. The target compound exhibits an XLogP3-AA value of 2.0, while the 4-isomer is computed to have an XLogP3-AA of 2.2 [1][2]. This ΔlogP of -0.2 indicates the 3-substituted analog is slightly less lipophilic, which may translate to improved aqueous solubility and a distinct pharmacokinetic profile compared to the 4-isomer. Such a difference, although modest, can be decisive in fine-tuning lead-like properties during medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one (CID 787667): 2.2 |
| Quantified Difference | ΔlogP = -0.2 (Target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20 and 2025.09.15) |
Why This Matters
For procurement, this data confirms the compound is not merely a positional isomer but possesses distinct physicochemical properties that may offer an advantage in solubility-driven assays or formulations.
- [1] PubChem Compound Summary for CID 964705, 1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone. View Source
- [2] PubChem Compound Summary for CID 787667, 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one. View Source
